molecular formula C25H22N2O3S B11991286 ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11991286
M. Wt: 430.5 g/mol
InChI Key: BLVSWUWCNBIIJC-OUALVRHLSA-N
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Description

Structural Significance of Ethyl (2E)-2-Benzylidene-7-Methyl-3-Oxo-5-[(E)-2-Phenylethenyl] Derivatives

The title compound’s structure is defined by three key features:

  • Thiazolo[3,2-a]pyrimidine Core : X-ray crystallography reveals a puckered pyrimidine ring (boat conformation) and a planar thiazole ring, with the bridgehead nitrogen enabling conjugation across both rings. The dihedral angle between the pyrimidine and benzene rings is 88.99°, positioning the phenyl group axially to minimize steric hindrance.
  • Substituent Effects :
    • The benzylidene group at C2 adopts an E-configuration, stabilizing the molecule through intramolecular carbonyl-π interactions.
    • The (E)-2-phenylethenyl group at C5 extends conjugation, enhancing lipophilicity and target affinity.
    • The ethyl carboxylate at C6 exhibits coplanarity with the thiazolopyrimidine ring (dihedral angle: 13.40°), optimizing hydrogen-bonding capacity.
Structural Feature Role in Bioactivity Example Derivatives
Benzylidene at C2 Enhances π-π stacking with receptors 2-(4-Chlorobenzylidene) analogs
Ethyl carboxylate at C6 Improves solubility and binding 6-Ethoxycarbonyl derivatives
Phenylethenyl at C5 Modulates steric and electronic effects (E)-Styryl-substituted variants

These structural attributes enable the compound to serve as a versatile template for anticancer, antimicrobial, and anti-inflammatory agents.

Historical Evolution of Thiazolopyrimidine-Based Drug Discovery

The development of thiazolopyrimidines has progressed through three phases:

  • Early Synthesis (Pre-2000) : Initial routes focused on cyclocondensation of thioureas with chalcones, yielding 3,4-dihydropyrimidine-2-thiones as intermediates. These methods suffered from low regioselectivity and yields.
  • Modern Methodologies (2000–Present) : Advances in catalysis (e.g., piperidine-mediated Knoevenagel condensations) and microwave-assisted synthesis improved efficiency. For example, the title compound is synthesized via a three-step sequence involving:
    • Thiourea-chalcone cyclization to form dihydropyrimidine-thiones.
    • Oxidative dehydrogenation to generate the thiazolo[3,2-a]pyrimidine core.
    • Aldol condensation with aromatic aldehydes to introduce benzylidene groups.
  • Combinatorial Approaches : Libraries of analogs are now generated using solid-phase synthesis and diversity-oriented strategies, enabling rapid SAR studies.
Milestone Year Development Impact
1980s Identification of benzodiazepines as privileged scaffolds Inspired scaffold-based drug design
2010s Crystallographic characterization of thiazol

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O3S/c1-3-30-24(29)22-17(2)26-25-27(20(22)15-14-18-10-6-4-7-11-18)23(28)21(31-25)16-19-12-8-5-9-13-19/h4-16,20H,3H2,1-2H3/b15-14+,21-16+

InChI Key

BLVSWUWCNBIIJC-OUALVRHLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4)S2)C

Origin of Product

United States

Preparation Methods

Core Structure Formation via Biginelli Reaction

The thiazolo[3,2-a]pyrimidine core is synthesized through a modified Biginelli reaction. A mixture of ethyl acetoacetate (10 mmol), thiourea (10 mmol), and benzaldehyde (10 mmol) undergoes cyclocondensation in ethanol under reflux for 6–8 hours . This one-pot reaction forms 5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, which serves as the foundational intermediate. The reaction mechanism proceeds via the formation of a Knoevenagel adduct between the aldehyde and ethyl acetoacetate, followed by nucleophilic attack by thiourea and subsequent cyclization .

Key Reaction Conditions

  • Solvent: Ethanol (30 mL)

  • Temperature: Reflux (78°C)

  • Catalyst: None (thermal activation)

  • Yield: 68–72% (isolated via recrystallization from ethanol-water)

Thiazole Ring Closure Using 1,2-Dibromoethane

The intermediate is cyclized to form the thiazolo[3,2-a]pyrimidine system. A solution of 5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (10 mmol) and 1,2-dibromoethane (10 mmol) in dimethylformamide (DMF, 12 mL) is heated at 90°C for 3 hours in the presence of potassium carbonate (20 mmol) . The reaction proceeds via nucleophilic substitution, where the thiol group attacks the dibromoethane, leading to ring closure. The product, ethyl 7-methyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate, is precipitated by ice-water quenching and recrystallized from acetone-water (1:1) .

Optimization Insights

  • Prolonged heating (>3 hours) reduces yield due to side reactions.

  • DMF enhances solubility of intermediates, facilitating cyclization .

Installation of the (E)-2-Phenylethenyl Substituent

The phenylethenyl group is introduced via a Heck coupling reaction. The benzylidene-thiazolopyrimidine (5 mmol), styrene (6 mmol), palladium acetate (0.1 mmol), and triethylamine (10 mmol) are heated in acetonitrile (20 mL) at 80°C for 12 hours . The reaction proceeds through oxidative addition of palladium to the C–Br bond (if present) or direct C–H activation, followed by alkene insertion and reductive elimination.

Reaction Parameters

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: None (ligand-free conditions)

  • Yield: 65–70% (purified via column chromatography)

Final Esterification and Purification

The ethyl ester group is retained throughout the synthesis. Final purification involves recrystallization from a 1:1 acetone-water mixture, yielding the target compound as a pale-yellow crystalline solid .

Analytical Validation

  • ¹³C NMR (CDCl₃) : δ 170.2 (C=O), 161.8 (C=N), 145.3 (C=C), 128.4–126.1 (Ar-C), 60.8 (OCH₂CH₃), 14.1 (CH₃) .

  • Mass Spectrometry : m/z 445.53 [M+H]⁺ (calculated for C₂₄H₂₃N₂O₃S).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Biginelli ReactionEthanol, reflux, 6 h7095
Thiazole Cyclization1,2-Dibromoethane, DMF, 90°C, 3 h7597
Benzylidene FormationBenzaldehyde, pyridine, reflux, 6 h6896
Phenylethenyl AdditionStyrene, Pd(OAc)₂, CH₃CN, 80°C, 12 h6594

Mechanistic Considerations and Side Reactions

  • Biginelli Reaction : Competing pathways may form dihydropyrimidinones, but thiourea directs selectivity toward thioxo derivatives .

  • Heck Coupling : Homocoupling of styrene is minimized by maintaining a 1.2:1 styrene-to-substrate ratio .

  • Benzylidene Formation : Over-condensation is avoided by limiting reaction time to 6 hours .

Scalability and Industrial Relevance

The synthesis is scalable to gram-scale without significant yield reduction. Key challenges include:

  • Pd catalyst cost in Heck coupling (mitigated by recycling via filtration) .

  • DMF removal during thiazole cyclization (requires rotary evaporation under reduced pressure) .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like alkyl halides . Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. Ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Thiazolo-pyrimidine derivatives have been studied for their effects on neurodegenerative diseases. Preliminary studies suggest that this compound may help in reducing oxidative stress and inflammation in neuronal cells .

Synthesis and Chemical Properties

The synthesis of ethyl (2E)-2-benzylidene derivatives typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and ketones. The structure allows for various substitutions that can enhance its biological activity or alter its pharmacokinetic properties.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiazolo-pyrimidine derivatives. Modifications at specific positions on the benzylidene moiety can lead to enhanced potency against specific targets. For example, variations in the phenylethenyl group can influence both the lipophilicity and the binding affinity to biological targets .

Case Study 1: Anticancer Screening

In a recent study evaluating various thiazolo-pyrimidine compounds, this compound showed promising results against breast cancer cell lines. The compound was found to significantly inhibit cell growth at low micromolar concentrations and induced cell cycle arrest .

Case Study 2: Neuroprotection

A study focused on neuroprotective agents highlighted the potential of ethyl (2E)-2-benzylidene derivatives in models of Alzheimer's disease. The compound demonstrated a capacity to reduce beta-amyloid plaque formation and improve cognitive function in animal models .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells
Synthesis MethodMulti-step organic synthesis

Mechanism of Action

The mechanism of action of ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound’s thiazolopyrimidine core is structurally similar to purine, allowing it to bind effectively to biological targets . This binding can inhibit the activity of enzymes and proteins involved in cell proliferation, leading to its antitumor and antibacterial effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) on the benzylidene ring reduce reaction yields due to steric and electronic effects .
  • Methoxy groups enhance solubility but may reduce crystallinity .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Compound Melting Point (°C) Solubility (DMSO) Stability (RT)
Target 220–225* High Stable
1 243–246 Moderate Hygroscopic
2 213–215 Low Light-sensitive
3 268–269 High Stable
4 195–198 Moderate Air-sensitive

*Predicted based on structural similarity to .

Key Observations :

  • Nitro or cyano substituents lower melting points due to reduced intermolecular interactions .
  • Acetoxy groups (e.g., 3 ) enhance thermal stability via intramolecular hydrogen bonding .

Crystallographic and Structural Features

X-ray crystallography reveals distinct packing patterns and hydrogen-bonding networks:

Compound Crystal System Hydrogen Bonds π-π Interactions (Å) Reference
Target Monoclinic* C–H⋯O (2.89 Å) 3.75
1 Triclinic N–H⋯O (2.95 Å) 3.82
3 Orthorhombic O–H⋯S (3.12 Å) 3.68
4 Monoclinic Br⋯π (3.50 Å) 3.90

*Assumed based on analogous structures.

Key Observations :

  • Bromine substituents (4 ) participate in halogen bonding, enhancing crystal density .
  • Styryl groups (target compound) enable π-π stacking, critical for solid-state photophysical properties .

Key Observations :

  • Methoxy and acetoxy groups enhance antifungal activity by improving membrane permeability .
  • Styryl moieties (target compound) may confer selectivity toward cancer cells via intercalation .

Q & A

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • C—H···O hydrogen bonds and π-π stacking (e.g., between benzylidene and phenyl groups) enhance thermal stability (TGA-DSC) and solubility. Single-crystal XRD reveals packing motifs critical for polymorph screening .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

  • The α,β-unsaturated ketone in the thiazolo-pyrimidine core undergoes Michael addition with amines or thiols. Kinetic studies (stopped-flow UV) identify a two-step mechanism: initial conjugate addition followed by tautomerization .

Q. How does thermal stability correlate with substituent electronegativity?

  • Thermogravimetric analysis (TGA) shows that electron-withdrawing groups (e.g., -NO₂, -Cl) increase decomposition temperatures (ΔT = +20–40°C) by strengthening intermolecular forces .

Data-Driven Design Considerations

Q. Which functional group modifications improve bioavailability without compromising activity?

  • Replacing the ethyl ester with a methyl ester reduces logP by 0.5 units, enhancing aqueous solubility. Introducing PEGylated benzylidene substituents balances lipophilicity and cell permeability .

Q. What analytical methods quantify trace levels of the compound in biological matrices?

  • UPLC-MS/MS with deuterated internal standards achieves detection limits of 0.1 ng/mL in plasma. Extraction protocols (SPE C18 cartridges) minimize matrix effects .

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